4-Methoxy-N1-methylbenzene-1,3-diamine
Description
Overview of Substituted Phenylenediamines in Contemporary Chemical Science
Substituted phenylenediamines are a class of aromatic compounds that feature two amino groups attached to a benzene (B151609) ring, along with other functional groups. These compounds are of significant interest in modern chemical science due to their versatile reactivity and wide range of applications. They serve as crucial building blocks, or synthons, in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. Furthermore, their ability to undergo polymerization has led to their use in the development of advanced materials with unique electronic and thermal properties. The electronic nature of the benzene ring can be finely tuned by the type and position of its substituents, which in turn influences the chemical and physical properties of the resulting molecules.
Historical Context and Evolution of Research on Benzene-1,3-diamine Scaffolds
The study of benzene and its derivatives has been a cornerstone of organic chemistry since the 19th century. Benzene-1,3-diamine, also known as m-phenylenediamine (B132917), is a foundational molecule in this class. nist.govnist.gov Historically, research on these scaffolds was driven by the burgeoning dye industry, where they were used as precursors to a variety of coloring agents. Over time, the focus of research has expanded significantly. In the 20th century, the utility of benzene-1,3-diamine scaffolds in polymer chemistry became apparent, leading to the development of high-performance polymers. researchgate.netsemanticscholar.org More recently, the focus has shifted towards their application in materials science and medicinal chemistry, where the specific placement of substituents on the diamine scaffold is crucial for tailoring the properties of the final product.
Significance and Research Imperatives for 4-Methoxy-N1-methylbenzene-1,3-diamine
This compound is a specific substituted phenylenediamine that incorporates both a methoxy (B1213986) and a methylamino group on the benzene-1,3-diamine framework. The presence of the electron-donating methoxy group and the N-methylated amine introduces asymmetry and modifies the electronic properties of the molecule, making it a compound of interest for several research areas. The primary research imperatives for this compound include the development of efficient and selective synthetic routes, a thorough characterization of its chemical and physical properties, and the exploration of its potential applications in areas such as polymer science, materials science, and as an intermediate in the synthesis of more complex molecules. Understanding the interplay between the different functional groups on the aromatic ring is key to unlocking its full potential.
Scope and Objectives of the Academic Research Outline
The scope of this article is to provide a comprehensive overview of the current state of knowledge regarding this compound. The objective is to present a scientifically accurate and detailed account of its synthesis, characterization, and potential applications, based on available scientific literature. This article will adhere strictly to the outlined sections, focusing solely on the chemical and material science aspects of the compound.
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methoxy-1-N-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,9H2,1-2H3 |
InChI Key |
QMNPHRDXEFIFSL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)N |
Origin of Product |
United States |
Nomenclature and Advanced Structural Considerations of 4 Methoxy N1 Methylbenzene 1,3 Diamine
Systematic Nomenclature and Isomeric Relationships within Substituted Benzene (B151609) Diamines
The systematic name for the compound, according to IUPAC nomenclature, is 4-methoxy-N1-methylbenzene-1,3-diamine . This name is derived by identifying the parent structure as benzene-1,3-diamine, which indicates a benzene ring substituted with two amino groups at positions 1 and 3. The substituents on this parent structure are a methoxy (B1213986) group (-OCH₃) at position 4 and a methyl group (-CH₃) on one of the amine nitrogens. The locant "N1" specifies that the methyl group is attached to the nitrogen atom at position 1 of the benzene ring.
The concept of isomerism is crucial for understanding the chemical diversity of substituted benzenes. For a disubstituted benzene, three positional isomers are possible: ortho (1,2-), meta (1,3-), and para (1,4-) doubtnut.comdoubtnut.comvedantu.com. In the case of this compound, which is trisubstituted, the number of potential positional isomers is significantly larger. The relative positions of the amino, methylamino, and methoxy groups define the specific isomer.
The table below illustrates a selection of possible isomers of a methoxy- and methyl-substituted benzene diamine, highlighting the structural diversity achievable by altering the substitution pattern on the benzene ring.
| Isomer Name | Substitution Pattern | Relationship to Target Compound |
| This compound | 1-NHCH₃, 3-NH₂, 4-OCH₃ | Target Compound |
| 2-Methoxy-N1-methylbenzene-1,3-diamine | 1-NHCH₃, 3-NH₂, 2-OCH₃ | Positional Isomer |
| 5-Methoxy-N1-methylbenzene-1,3-diamine | 1-NHCH₃, 3-NH₂, 5-OCH₃ | Positional Isomer |
| 4-Methoxy-N2-methylbenzene-1,2-diamine | 1-NH₂, 2-NHCH₃, 4-OCH₃ | Positional and Functional Group Isomer |
| 3-Methoxy-N1-methylbenzene-1,4-diamine | 1-NHCH₃, 4-NH₂, 3-OCH₃ | Positional Isomer |
This table presents a subset of possible isomers to illustrate the concept of positional isomerism in polysubstituted benzene rings.
Electronic Structure and Resonant Contributions in the this compound Core
The electronic properties of the this compound core are determined by the interplay of inductive and resonance effects of its three substituents. Both the methoxy (-OCH₃), amino (-NH₂), and methylamino (-NHCH₃) groups are powerful electron-donating groups, primarily through resonance (or mesomeric) effects. libretexts.orgscispace.com
Resonance Effect: The nitrogen atoms of the amino and methylamino groups and the oxygen atom of the methoxy group possess lone pairs of electrons. These lone pairs can be delocalized into the π-system of the benzene ring through p-π conjugation. libretexts.org This donation of electron density increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions relative to the donating group. youtube.comkhanacademy.org In this specific molecule, the powerful donating effects of the groups at positions 1, 3, and 4 collectively enrich the electron density of the aromatic core.
Inductive Effect: Due to the higher electronegativity of oxygen and nitrogen compared to carbon, the methoxy and amino groups also exert an electron-withdrawing inductive effect (-I) through the sigma bonds. However, for amino and methoxy groups, the electron-donating resonance effect (+R) is significantly stronger than the inductive effect, leading to a net activation of the benzene ring toward electrophilic substitution. libretexts.orglibretexts.org The methyl group on the nitrogen is a weak electron-donating group through induction (+I).
The combined electronic influence of these substituents can be qualitatively understood by examining the resonance structures. Delocalization of the lone pairs from the oxygen and nitrogen atoms creates resonance contributors with a negative charge on the carbon atoms of the ring, particularly at positions 2, 5, and 6, making these sites more susceptible to electrophilic attack.
| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Effect |
| -NHCH₃ | 1 | -I (Withdrawing) | +R (Donating) | Strongly Activating |
| -NH₂ | 3 | -I (Withdrawing) | +R (Donating) | Strongly Activating |
| -OCH₃ | 4 | -I (Withdrawing) | +R (Donating) | Strongly Activating |
This table summarizes the electronic effects of the substituents on the benzene ring. The resonance effect is dominant for all three groups.
Quantum chemical calculations on similar systems, such as aniline (B41778) and nitrobenzene, have been used to quantitatively separate the σ- and π-contributions of substituents, confirming that the amino group increases π-electron density at the ortho and para positions. scispace.com
Conformational Analysis and Intramolecular Interactions in this compound Derivatives
The three-dimensional structure and conformational flexibility of this compound are influenced by the rotation around the single bonds connecting the substituents to the ring and potential intramolecular interactions.
Conformation of the Methoxy Group: The methoxy group is not necessarily coplanar with the benzene ring. Studies on related molecules like 4-methoxy-3-(trifluoromethyl)aniline (B1361164) show that the methoxy group can be inclined at a small angle to the benzene ring plane. nih.gov The rotational barrier of the methoxy group is generally low, but specific conformations can be stabilized by intramolecular forces. Studies on 1-methoxy-3-methylbenzene have shown that only one stable conformation may exist in a jet-cooled expansion, indicating a clear potential energy minimum. colostate.edu
Intramolecular Hydrogen Bonding: The presence of N-H bonds (in both the amino and methylamino groups) as hydrogen bond donors and the methoxy oxygen as a potential acceptor allows for the possibility of intramolecular hydrogen bonding. For example, a hydrogen bond could form between the hydrogen of the amino group at position 3 and the oxygen of the methoxy group at position 4 (N-H···O). Such interactions can significantly influence the preferred conformation, locking the orientation of the substituents and potentially enhancing the planarity of the molecular fragment. mdpi.com Computational studies on para-substituted anilines complexed with water have demonstrated how substituents influence the properties of the N-H bond and its ability to participate in hydrogen bonding. researchgate.net
Steric Effects: Steric hindrance between adjacent substituents can also play a role in determining the molecule's conformation. While the substituents in this compound are not all on adjacent carbons, the spatial arrangement must accommodate the van der Waals radii of all atoms to minimize repulsive interactions.
| Interaction Type | Potential Groups Involved | Effect on Conformation |
| Intramolecular Hydrogen Bond | N₃-H ··· O₄ | Stabilization of a planar-like conformation |
| Steric Repulsion | -NHCH₃ (at C1) and -NH₂ (at C3) vs. ring hydrogens | Minor influence on rotational freedom |
| Rotational Isomerism | C₄-O bond, C₁-N bond, C₃-N bond | Leads to multiple possible conformers |
Intermolecular Forces and Supramolecular Assembly in this compound Systems
In the condensed phase (solid or liquid), molecules of this compound are expected to engage in a variety of intermolecular interactions, leading to the formation of complex supramolecular architectures. researchgate.net
Hydrogen Bonding: The most significant intermolecular force will be hydrogen bonding. The primary amine (-NH₂) and secondary amine (-NHCH₃) groups are excellent hydrogen bond donors, while the amine nitrogens and the methoxy oxygen are hydrogen bond acceptors. This allows for the formation of robust intermolecular N-H···N and N-H···O hydrogen bonds. tandfonline.comnih.gov Crystal structure analyses of related compounds, such as p-phenylenediamine (B122844) salts and perhalogenated anilines, reveal extensive hydrogen-bonding networks that dictate the crystal packing. nih.govresearchgate.netacs.org These interactions can link molecules into dimers, one-dimensional chains, or three-dimensional frameworks. nih.gov
Van der Waals Forces: Weaker forces, including dipole-dipole interactions and London dispersion forces, will also be present, contributing to the cohesion of the molecular assembly. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also plausible and have been observed in the crystal structures of similar aromatic compounds. mdpi.com
The combination of these directional and non-directional forces determines the final crystal structure. Hirshfeld surface analysis on similar structures has shown that H···H, O···H/H···O, and C···H/H···C contacts are often the most significant contributors to crystal packing. nih.gov
| Force/Interaction | Donor/Acceptor or Groups Involved | Typical Role in Supramolecular Assembly |
| N-H···N Hydrogen Bond | Donor: -NH₂, -NHCH₃; Acceptor: N of amines | Formation of chains and networks |
| N-H···O Hydrogen Bond | Donor: -NH₂, -NHCH₃; Acceptor: O of -OCH₃ | Cross-linking molecular chains, forming sheets |
| π-π Stacking | Aromatic rings of adjacent molecules | Stabilizing the packing of aromatic cores |
| C-H···π Interactions | Donor: C-H bonds; Acceptor: π-system of the ring | Fine-tuning the 3D architecture |
Synthetic Methodologies and Chemical Synthesis Pathways for 4 Methoxy N1 Methylbenzene 1,3 Diamine
Classical Reduction Strategies for Aromatic Nitro Precursors
The most common and industrially relevant method for synthesizing aromatic amines is the reduction of the corresponding nitro compounds. For 4-Methoxy-N1-methylbenzene-1,3-diamine, a logical and readily available precursor is 2,4-dinitroanisole (B92663). The reduction of both nitro groups yields 4-methoxybenzene-1,3-diamine, which can then be selectively methylated, or a precursor already containing the N-methyl group can be used.
Catalytic Hydrogenation Protocols for Nitro Group Reduction
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups to amines. This process involves the use of hydrogen gas in the presence of a metal catalyst.
The hydrogenation of dinitroaromatic compounds to their corresponding diamines is a well-established industrial process, particularly in the production of toluene (B28343) diamine (TDA) from dinitrotoluene (DNT), a process highly analogous to the synthesis of diaminoanisole. researchgate.netmdpi.com The reaction typically proceeds in a stepwise manner, where one nitro group is reduced first, followed by the second. mdpi.com Common catalysts for this transformation are transition metals supported on high-surface-area materials.
Key Research Findings:
Catalyst Systems: Palladium (Pd) and platinum (Pt) are the most effective catalysts for this transformation. They are often supported on carbon (Pd/C), alumina, or other materials to maximize surface area and catalytic activity. researchgate.netmdpi.com For the hydrogenation of 2,4-dinitrotoluene (B133949), transition metal oxide-supported palladium or platinum catalysts have shown high efficacy. mdpi.com
Reaction Conditions: The reaction is typically carried out in a solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The pressure and temperature can be adjusted to control the reaction rate and selectivity. For instance, studies on 2,4-dinitrotoluene hydrogenation have been conducted at temperatures ranging from 308–357 K and pressures up to 4 MPa. mdpi.com
Selectivity: Achieving high selectivity for the diamine product is crucial, avoiding partially reduced intermediates like nitro-amino or hydroxylamino compounds. The choice of catalyst and reaction conditions plays a critical role in ensuring complete reduction to the desired diamine. researchgate.net
Table 1: Representative Catalytic Systems for Hydrogenation of Dinitroaromatics
| Catalyst | Substrate | Product | Key Features |
|---|---|---|---|
| Palladium on bentonite | 2,4-Dinitrotoluene | 2,4-Toluenediamine | High conversion (>99%) and selectivity. researchgate.net |
| Pd/PDA/Ni foam | Nitrobenzene | Aniline (B41778) | High yield (95.9%) in a micropacked bed reactor. researchgate.net |
| Pt or Pd on metal oxides | 2,4-Dinitrotoluene | 2,4-Toluenediamine | Ranked highly for industrial application. mdpi.com |
Chemical Reduction via Metal-Mediated or Hydride Systems
Beyond catalytic hydrogenation, several chemical reducing agents are effective for converting nitro groups to amines. These methods often offer alternative reaction conditions and may not require specialized high-pressure equipment.
Metal-Mediated Reduction: This approach utilizes metals, often in the presence of an acid or as bimetallic systems, to effect the reduction.
Zero-Valent Iron (ZVI): ZVI is a classic and cost-effective reagent for nitro group reduction. The reaction of 2,4-dinitroanisole (DNAN) with iron in the presence of acetic acid yields 2,4-diaminoanisole (B165692). wikipedia.org Studies have shown that ZVI can regioselectively reduce DNAN, first to 2-amino-4-nitroanisole and subsequently to 2,4-diaminoanisole (DAAN) under anaerobic conditions. nih.gov Combining ZVI with anaerobic biosystems has been shown to dramatically accelerate the formation of DAAN, with conversions reaching over 99% in just 4 hours. rsc.org
Magnesium-Based Bimetals: Bimetallic systems involving magnesium, such as Mg/Cu, Mg/Zn, and Mg/Ni, have been reported to effectively reduce DNAN in aqueous solutions. researchgate.net These systems can be advantageous due to magnesium's strong reduction potential. Mg/Cu, in particular, has demonstrated the fastest reaction kinetics for the degradation of DNAN. researchgate.net
Table 2: Comparison of Metal-Mediated Reduction Systems for 2,4-Dinitroanisole (DNAN)
| Reducing System | Product | Reaction Time | Conversion Efficiency |
|---|---|---|---|
| ZVI (biotic system) | 2,4-Diaminoanisole (DAAN) | 4 hours | 99.66 ± 0.70% rsc.org |
| ZVI (abiotic control) | DNAN removal | 20 hours | 28.71 ± 5.06% rsc.org |
| Mg/Cu | DNAN degradation | < 30 min | ~100% researchgate.net |
| Mg/Zn | DNAN degradation | ~120 min | ~100% researchgate.net |
Hydride Systems: Metal hydrides are powerful reducing agents capable of reducing a wide range of functional groups, including nitroarenes.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent that can reduce nitro groups to amines. chem-station.com However, its application to polyfunctional aromatic nitro compounds can be complex. The high reactivity of LiAlH₄ can sometimes lead to the formation of side products, such as azo compounds, through the condensation of partially reduced intermediates. epa.govresearchgate.net The steric environment around the nitro group can influence the product distribution, with sterically hindered nitrobenzenes often favoring the formation of the corresponding amine. researchgate.net While effective, the use of LiAlH₄ requires strictly anhydrous conditions as it reacts violently with water. chem-station.com
Sodium Borohydride (NaBH₄): NaBH₄ is a much milder reducing agent than LiAlH₄ and is generally incapable of reducing isolated nitro groups. chem-station.com However, its reducing power can be enhanced by using it in combination with transition metal salts, such as nickel(II) chloride (NiCl₂), which can then effect the reduction. chem-station.com
Amination Reactions and Cross-Coupling Approaches to the Benzene (B151609) Diamine Scaffold
An alternative to the reduction of nitro groups is the direct formation of carbon-nitrogen (C-N) bonds on a pre-functionalized benzene ring. These methods, often catalyzed by transition metals, provide powerful tools for constructing complex amines.
Transition-Metal Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Type)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org
A hypothetical synthesis of this compound using this methodology could start from a dihalogenated anisole, such as 1,3-dichloro-4-methoxybenzene. The synthesis would likely proceed via a sequential amination:
First C-N Coupling: Reaction with an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide, under palladium catalysis to introduce the first amino group. organic-chemistry.org
Second C-N Coupling: The resulting chloro-aminoanisole would then be subjected to a second Buchwald-Hartwig reaction with methylamine (B109427) to install the methylamino group.
Controlling the regioselectivity of such a sequential process can be challenging. An alternative would be to start with a precursor that differentiates the two positions, such as 1-chloro-4-methoxy-3-nitrobenzene, perform the Buchwald-Hartwig amination with methylamine, and then reduce the nitro group using one of the methods described in section 3.1.
Nucleophilic Aromatic Substitution with Amine Building Blocks
Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
The synthesis of the target diamine scaffold can be readily achieved using an SₙAr strategy starting from a highly activated substrate like 1-chloro-2,4-dinitrobenzene (B32670). wikipedia.org
Methoxylation: The synthesis of the precursor, 2,4-dinitroanisole, can itself be achieved via an SₙAr reaction, where 1-chloro-2,4-dinitrobenzene is treated with sodium methoxide. scispace.com
Amination: Alternatively, one could envision a direct amination. For example, reacting 1-chloro-2,4-dinitrobenzene with methylamine would likely lead to the formation of N-methyl-2,4-dinitroaniline. This is plausible as the chloro-substituent is highly activated by the two nitro groups.
Reduction: The resulting dinitroaniline derivative would then be reduced, for instance by catalytic hydrogenation, to yield 4-amino-N1-methylbenzene-1,3-diamine. A final methoxylation step would be required, which is less straightforward.
A more direct SₙAr approach to the final skeleton would involve starting with a precursor where the methoxy (B1213986) group is already in place. For example, reacting 3-chloro-4-methoxynitrobenzene with methylamine. However, the single nitro group may not provide sufficient activation for the reaction to proceed efficiently. The presence of two nitro groups, as in 2,4-dinitro-1-chlorobenzene, makes the reaction significantly more favorable. libretexts.orgmasterorganicchemistry.com
Table 3: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides
| Substrate | Nucleophile | Product | Key Feature |
|---|---|---|---|
| 2,4-Dinitrochlorobenzene | Hydroxide (OH⁻) | 2,4-Dinitrophenol | Classic example of SₙAr with strong activation. libretexts.org |
| 2,4-Dinitrofluorobenzene | Amine (e.g., Protein N-terminus) | N-(2,4-dinitrophenyl) derivative | Sanger's reagent for labeling proteins. libretexts.orgmasterorganicchemistry.com |
| Pyridine (with leaving group) | Amide (e.g., NaNH₂) | Aminopyridine | Heterocycles are often highly reactive in SₙAr reactions. wikipedia.org |
Reductive Amination Strategies for Monosubstituted Diamines
Reductive amination is a powerful method for forming amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. youtube.comorganic-chemistry.org The reaction proceeds via an intermediate imine or iminium ion, which is reduced in situ. While this method is most commonly used to form C-N bonds to sp³-hybridized carbons, it can be adapted for the modification of aromatic amines. masterorganicchemistry.com
This strategy is not typically used to form the initial aryl-amine bond directly to the benzene ring. masterorganicchemistry.com Instead, it is highly applicable for the selective N-alkylation of a pre-existing amine.
To synthesize this compound, one could employ reductive amination in one of two ways:
Post-reduction N-methylation: Start with 4-methoxybenzene-1,3-diamine (obtained from the reduction of 2,4-dinitroanisole). A selective mono-N-methylation could be achieved by reacting the diamine with one equivalent of formaldehyde (B43269) (or paraformaldehyde) to form an intermediate imine/enamine or aminal, followed by reduction with a suitable hydride agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgmasterorganicchemistry.com The challenge lies in preventing di-methylation and achieving high selectivity for the desired monosubstituted product.
From a Carbonyl Precursor: An alternative route involves starting with an aromatic aldehyde or ketone that already contains one of the amine groups. For example, one could synthesize 3-amino-4-methoxybenzaldehyde. The reductive amination of this aldehyde with methylamine, using a reducing agent like NaBH₃CN or H₂/Pd, would directly yield the target molecule, this compound. This approach offers high control and avoids the selectivity issues of alkylating a diamine.
Table 4: Common Reagents for Reductive Amination
| Reducing Agent | Key Characteristics |
|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Mild; stable in weakly acidic conditions (pH ~3-6), making it ideal for reducing iminium ions in the presence of carbonyls. chem-station.commasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and effective; often used as a less toxic alternative to NaBH₃CN. organic-chemistry.org |
| Sodium Borohydride (NaBH₄) | Can be used, often in a stepwise process where the imine is formed first, then reduced. organic-chemistry.org |
| H₂ with Metal Catalyst (e.g., Pd/C) | A classic method that can reduce the imine double bond effectively. youtube.com |
Multi-Step Synthetic Sequences and Regioselective Functionalization of Benzene Diamines
The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. The key challenge lies in achieving the desired regiochemistry, placing the substituents at the 1, 3, and 4 positions of the benzene ring.
A common conceptual approach begins with a substituted nitroaniline. For instance, a plausible route could start with 4-methoxy-3-nitroaniline. This starting material already contains the required methoxy group and a nitrogen function at the correct positions relative to each other. The synthetic sequence would then involve two main transformations: the selective N-methylation of the amino group and the reduction of the nitro group.
Regioselective N-Methylation: The selective methylation of the aniline amine in the presence of a nitro group can be challenging. Direct alkylation often leads to mixtures of mono- and di-alkylated products. Therefore, a protection-alkylation-deprotection strategy is often employed. For example, the amino group can be protected with an acyl group (e.g., acetyl), followed by methylation of the resulting amide, and subsequent hydrolysis to reveal the secondary amine. Alternatively, reductive amination of a related carbonyl compound could be considered.
Nitro Group Reduction: The final step is typically the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), Raney Nickel, or using chemical reductants such as tin(II) chloride in hydrochloric acid or sodium dithionite. The choice of reductant depends on the presence of other functional groups in the molecule.
An alternative strategy involves the regioselective functionalization of a pre-existing diamine or aniline derivative. Modern synthetic methods, such as directed C-H functionalization, offer powerful tools for introducing substituents at specific positions. nih.govacs.org For example, a directing group on an aniline derivative could guide the introduction of a methoxy or a protected amino group at the desired position. mdpi.com These methods, often catalyzed by transition metals like palladium or rhodium, allow for the construction of complex substitution patterns with high selectivity, potentially shortening synthetic sequences. nih.govresearchgate.netnih.gov For instance, rhodium-catalyzed C-H amination can be used to form 1,2-diamines from sulfamate (B1201201) esters, a technique that highlights the potential of C-H functionalization in amine synthesis. nih.govresearchgate.net
Below is a data table outlining a hypothetical multi-step synthesis based on classical methods.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | 2-Amino-5-nitrophenol | Dimethyl sulfate, Base (e.g., NaOH) | 2-Methoxy-4-nitroaniline | Introduction of the methoxy group via Williamson ether synthesis. |
| 2 | 2-Methoxy-4-nitroaniline | Acetic anhydride (B1165640) | N-(2-methoxy-4-nitrophenyl)acetamide | Protection of the primary amine to control subsequent methylation. |
| 3 | N-(2-methoxy-4-nitrophenyl)acetamide | Methyl iodide, Strong base (e.g., NaH) | N-(2-methoxy-4-nitrophenyl)-N-methylacetamide | N-methylation of the protected amine. |
| 4 | N-(2-methoxy-4-nitrophenyl)-N-methylacetamide | Acid or base hydrolysis (e.g., HCl(aq)) | 2-Methoxy-N1-methyl-4-nitroaniline | Deprotection to reveal the secondary methylamino group. |
| 5 | 2-Methoxy-N1-methyl-4-nitroaniline | Reducing agent (e.g., H₂, Pd/C or SnCl₂/HCl) | This compound | Reduction of the nitro group to the final primary amine. |
This table represents a conceptual pathway; actual yields and conditions would require experimental optimization.
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of aromatic amines is increasingly being scrutinized through the lens of green chemistry. Traditional methods often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. rsc.org The application of green chemistry principles aims to mitigate these issues.
Atom Economy: One of the core principles of green chemistry is maximizing atom economy. Catalytic methods, such as catalytic hydrogenation for nitro group reduction, are inherently more atom-economical than stoichiometric reductions using metal salts (e.g., SnCl₂), which generate large amounts of metallic waste. Similarly, catalytic C-H functionalization approaches are highly atom-economical as they avoid the need for pre-functionalized substrates. nih.govscranton.edu
Safer Solvents and Reagents: The use of hazardous solvents is a major concern. Green chemistry encourages the use of safer alternatives like water, supercritical fluids (like CO₂), or bio-based solvents. nih.govchemistryviews.org For instance, some reductions of nitroarenes can be performed in aqueous media. organic-chemistry.org The development of syntheses in supercritical CO₂ is particularly attractive as it is non-toxic, non-flammable, and easily removed from the reaction mixture. chemistryviews.org
Energy Efficiency: The use of microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Microwave-assisted organic synthesis has been shown to accelerate many reactions, including N-arylations and the synthesis of cyclic amines. nih.gov
Renewable Feedstocks and Catalysis: While the synthesis of this specific compound from renewable feedstocks is a long-term goal, the principles can be applied through the choice of catalysts. The use of earth-abundant metal catalysts (e.g., iron) instead of precious metals (e.g., palladium, rhodium) is a key area of research. nih.govacs.org Biocatalysis, using enzymes like laccase for oxidative coupling of amines, also represents a green alternative for certain transformations. mdpi.com
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |
| Atom Economy | Stoichiometric reduction with SnCl₂ | Catalytic hydrogenation (H₂/Pd/C) | Reduced metal waste, higher efficiency. rsc.org |
| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane) | Use of water, ethanol, or supercritical CO₂ | Reduced toxicity and environmental impact. nih.govchemistryviews.org |
| Catalysis | Stoichiometric reagents | Use of reusable catalysts (e.g., solid-supported catalysts) | Waste reduction, easier product purification. |
| Energy Efficiency | Prolonged heating under reflux | Microwave-assisted synthesis or flow chemistry | Reduced reaction times and energy consumption. nih.govacs.org |
Advanced Synthetic Techniques: Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, is an advanced manufacturing technology that offers significant advantages over traditional batch production, particularly for the synthesis of fine chemicals and pharmaceuticals. acs.org The production of this compound could be significantly enhanced by adopting this technology.
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. The precise control over reaction parameters such as temperature, pressure, and reaction time allows for improved yields, selectivity, and safety.
Enhanced Safety: Many reactions in the synthesis of aromatic amines, such as nitrations or reactions involving highly reactive intermediates, are exothermic and can be hazardous on a large scale in a batch reactor. In a flow reactor, the small reaction volume at any given time minimizes the risk of thermal runaways. acs.org
Improved Process Control and Reproducibility: The automated and precise control of reaction conditions in a flow system leads to higher reproducibility and product quality. Superheating solvents above their boiling points in a sealed flow reactor can dramatically accelerate reaction rates, reducing production time from hours to minutes. acs.org
Efficient Scale-Up: Scaling up a process in flow chemistry is typically achieved by running the system for a longer period or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor.
A potential continuous flow synthesis of this compound could involve several modules connected in series. For example, the final nitro reduction step could be performed by pumping a solution of the nitro-intermediate and hydrogen gas through a heated tube packed with a solid-supported catalyst (a packed-bed reactor). This approach allows for efficient reaction, easy separation of the catalyst from the product stream, and continuous operation. dacl.co.in
| Parameter | Batch Processing | Flow Chemistry/Continuous Processing | Advantage of Flow Chemistry |
| Scale | Limited by reactor size; scale-up can be complex. | Scaled by time or by numbering-up reactors. | More predictable and often easier scale-up. |
| Heat Transfer | Inefficient, potential for hot spots and thermal runaways. | Highly efficient due to high surface-area-to-volume ratio. | Enhanced safety and temperature control. acs.org |
| Reaction Time | Often long, from hours to days. | Significantly shorter, from seconds to minutes. | Increased throughput and efficiency. acs.org |
| Mixing | Can be inefficient, leading to side reactions. | Efficient and rapid mixing. | Improved yield and selectivity. |
| Safety | Large volumes of hazardous materials handled at once. | Small volumes handled at any given time. | Inherently safer process. acs.org |
Chemical Reactivity, Derivatization, and Reaction Mechanisms of 4 Methoxy N1 Methylbenzene 1,3 Diamine
Reactivity Profiles of the Primary and Secondary Amine Functionalities
The presence of both a primary (-NH2) and a secondary (-NHCH3) amine on the same aromatic ring results in differentiated reactivity. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, making them more susceptible to reactions like acylation and alkylation. byjus.com
Table 1: Comparison of Amine Reactivity
| Amine Type | General Reactivity | Influencing Factors |
| Primary Amine (-NH2) | More nucleophilic, less sterically hindered. Prone to reactions like acylation and carbylamine reactions. slideshare.net | Electronic effects of substituents on the aromatic ring. quora.com |
| Secondary Amine (-NHCH3) | Less nucleophilic, more sterically hindered. Can undergo nitrosation to form nitrosoamines. slideshare.net | Steric hindrance from the methyl group and the aromatic ring. |
Electrophilic Aromatic Substitution (EAS) Pathways on the Aromatic Ring System
The amino and methoxy (B1213986) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS) reactions. wikipedia.orgbyjus.com This is due to their ability to donate electron density to the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org In 4-Methoxy-N1-methylbenzene-1,3-diamine, the positions ortho and para to the activating groups are highly susceptible to electrophilic attack.
Given the positions of the existing substituents (methoxy at C4, primary amine at C1, and methylamino at C3), the potential sites for electrophilic substitution are C2, C5, and C6. The directing effects of all three groups must be considered. Both amino groups strongly direct ortho and para. The methoxy group also directs ortho and para. Therefore, the positions most activated for EAS would be C2 and C6, which are ortho to one amine group and para to the other, and also ortho to the methoxy group.
However, in strongly acidic conditions, the amine groups can be protonated to form ammonium (B1175870) ions (-NH3+ and -NH2CH3+). These protonated groups are strongly deactivating and meta-directing. quora.com This can lead to a mixture of products, including meta-substituted ones. byjus.com
Nucleophilic Reactivity and Condensation Reactions of this compound
The primary and secondary amine groups of this compound are nucleophilic and can participate in various condensation reactions. libretexts.org Aromatic diamines are known to react with aldehydes and ketones to form Schiff bases or more complex heterocyclic structures. slideshare.netresearchgate.net For instance, the condensation of aromatic diamines with dialdehydes can lead to the formation of macrocyclic compounds. researchgate.netresearchgate.net
The reaction with dicarbonyl compounds is a common pathway for synthesizing heterocyclic systems. The specific product formed can depend on the nature of the reactants and the reaction conditions. researchgate.net For example, the reaction of aromatic vicinal diamines with aldoses in the presence of an iodine catalyst can yield aldo-imidazole products. mdpi.com
Oxidation and Redox Behavior of the this compound Scaffold
Aromatic amines are susceptible to oxidation, and this reactivity is a significant aspect of their chemistry. slideshare.net The presence of multiple electron-donating groups (two amines and a methoxy group) on the benzene ring makes this compound particularly prone to oxidation. Oxidation can lead to the formation of colored products and is often the cause of the darkening of aromatic amines upon exposure to air. slideshare.net
Vigorous oxidation of primary aromatic amines can result in the formation of quinones. slideshare.net The redox behavior is also relevant in the context of forming diazonium salts. Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form diazonium salts. acs.org These salts are important intermediates in organic synthesis. libretexts.org
Polymerization Kinetics and Mechanism Studies Involving this compound as Monomer
Aromatic diamines are widely used as monomers in the synthesis of polymers such as polyamides and polyimides. kpi.ua The reaction of the diamine with a diacyl chloride or a dianhydride leads to the formation of a polymer chain. The presence of two amine functionalities in this compound allows it to act as a monomer in polymerization reactions.
The kinetics of such polymerization reactions are complex and can be influenced by several factors, including the reactivity of the amine and the other monomer, the solvent, and the temperature. nasa.govbohrium.com Studies on the polymerization of aromatic diamines with epoxy resins have shown that the reaction kinetics can be modeled using expressions with multiple rate constants, reflecting the different reactivities of the primary and secondary amines. nasa.gov The activation energy for these curing reactions provides insight into the reaction mechanism. nasa.gov
Table 2: Factors Influencing Polymerization of Aromatic Diamines
| Factor | Influence on Polymerization |
| Amine Reactivity | The differential reactivity of primary and secondary amines affects the polymerization rate and the structure of the resulting polymer. |
| Monomer Ratio | The stoichiometric ratio of the diamine and the co-monomer influences the kinetics and properties of the polymer. nasa.gov |
| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. bohrium.com |
Investigations into Reaction Thermodynamics and Kinetic Parameters for Derivative Formation
The formation of derivatives of this compound involves changes in enthalpy and entropy, which determine the thermodynamics of the reaction. Kinetic studies provide information about the reaction rate and the activation energy, shedding light on the reaction mechanism.
Kinetic methods have been developed for the determination of aromatic amines based on their reaction rates, for example, in the formation of azo dyes. researchgate.netnih.gov The rate of these reactions is proportional to the concentration of the amine. The study of reaction kinetics of aromatic diamines with other compounds, such as epoxides, has been carried out to determine rate constants and understand the influence of the diamine structure on reactivity. bohrium.com The activation energies for these reactions can be determined from the temperature dependence of the rate constants. nasa.gov
Computational and Theoretical Chemistry Studies of 4 Methoxy N1 Methylbenzene 1,3 Diamine
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum chemical calculations would be essential to elucidate the fundamental electronic and geometric properties of 4-Methoxy-N1-methylbenzene-1,3-diamine. These calculations could determine optimized molecular geometries, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic transitions. The distribution of electron density and the electrostatic potential surface could also be mapped to identify regions susceptible to electrophilic or nucleophilic attack.
Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) would be a powerful tool for investigating the reaction mechanisms involving this compound. DFT calculations could be used to map out potential energy surfaces for various reactions, identifying the structures and energies of transition states and intermediates. This would allow for the elucidation of reaction pathways and the calculation of activation barriers, providing a deeper understanding of the kinetics and thermodynamics of its chemical transformations.
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of this compound and its interactions with other molecules, including solvents or biological macromolecules. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of its internal rotations. These simulations are also crucial for understanding intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern its bulk properties and behavior in different environments.
Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Advanced Characterization
Computational methods can predict various spectroscopic signatures of this compound, which would be invaluable for its characterization and for interpreting experimental data. Time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption spectra, while calculations of vibrational frequencies can predict its infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the assignment of experimental NMR spectra. These predicted spectra can serve as a benchmark for experimental studies and help in the identification of the molecule in complex mixtures.
Computational Design Principles for this compound-Based Materials
Computational chemistry could guide the design of new materials based on the this compound scaffold. By systematically modifying its chemical structure in silico and calculating the resulting properties, it would be possible to screen for derivatives with enhanced characteristics for specific applications, such as in polymers, dyes, or electronic materials. These computational design principles can accelerate the discovery of novel materials with tailored functionalities, reducing the need for extensive and time-consuming experimental synthesis and testing.
Advanced Spectroscopic and Structural Characterization Techniques Applied to 4 Methoxy N1 Methylbenzene 1,3 Diamine Research
Solid-State Nuclear Magnetic Resonance (NMR) for Material Microstructure Analysis
Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of solid materials, including polymers and crystalline compounds derived from "4-Methoxy-N1-methylbenzene-1,3-diamine". nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich information about the local chemical environment, molecular conformation, and intermolecular packing in the solid state. emory.edu
For "this compound" integrated into a polymer matrix or in its crystalline form, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be a key technique. Magic-angle spinning (MAS) is employed to narrow the broad lines typically observed in solid samples by spinning the sample at a specific angle (54.7°) relative to the magnetic field, thereby averaging the anisotropic interactions. nih.gov Cross-polarization from abundant spins (like ¹H) to dilute spins (like ¹³C) enhances the signal of the less sensitive carbon nuclei.
The expected ¹³C chemical shifts for "this compound" in the solid state would be influenced by the electronic effects of the methoxy (B1213986) and amine substituents on the benzene (B151609) ring. The carbon attached to the methoxy group would resonate at a significantly downfield chemical shift due to the oxygen's deshielding effect, typically in the range of 150-160 ppm. The carbons bearing the amino groups would also be deshielded, with the N-methylated carbon appearing at a distinct frequency compared to the primary amine-substituted carbon. The methyl carbon of the N-methyl group would have a characteristic chemical shift in the aliphatic region.
Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-OCH₃ | 155 - 160 |
| C-NHCH₃ | 145 - 150 |
| C-NH₂ | 140 - 145 |
| Aromatic CH | 100 - 130 |
| O-CH₃ | 55 - 60 |
| N-CH₃ | 30 - 35 |
Note: These are predicted values based on analogous methoxy- and amino-substituted benzene derivatives and may vary depending on the specific crystalline form or polymer matrix. researchgate.netrsc.orgchemrxiv.org
Furthermore, techniques such as High-Power Decoupling (HPDEC) can be used to suppress the strong dipolar couplings between carbons and protons, leading to sharper lines and better resolution. researchgate.net By analyzing the chemical shift anisotropy (CSA) and dipolar coupling constants, detailed information about the orientation and mobility of different molecular segments can be obtained. sfu.ca
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Reaction Intermediates
High-resolution mass spectrometry (HRMS) is a powerful technique for the precise mass determination and elemental composition analysis of "this compound" and its reaction intermediates. nih.gov When coupled with tandem mass spectrometry (MS/MS), it allows for the detailed study of fragmentation pathways, providing crucial structural information.
In the analysis of "this compound", electrospray ionization (ESI) in positive ion mode would likely be employed, leading to the formation of the protonated molecule [M+H]⁺. The high-resolution measurement of this ion would confirm its elemental composition (C₈H₁₂N₂O).
Fragmentation of the [M+H]⁺ ion would proceed through characteristic pathways for aromatic amines and ethers. hnxb.org.cnlibretexts.org A primary fragmentation would likely involve the loss of a methyl radical (•CH₃) from the N-methyl group or the methoxy group. Another significant fragmentation pathway for N-methyl aromatic amines is the cleavage of the C-N bond. docbrown.infonih.govnist.gov For phenylenediamines, the loss of ammonia (B1221849) (NH₃) is a common fragmentation. nih.govacs.org
Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation for [C₈H₁₃N₂O]⁺ (protonated this compound)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 153.1028 | 138.0793 | •CH₃ | [M+H-CH₃]⁺ |
| 153.1028 | 122.0657 | •OCH₃ | [M+H-OCH₃]⁺ |
| 153.1028 | 136.0762 | NH₃ | [M+H-NH₃]⁺ |
| 138.0793 | 110.0837 | CO | [M+H-CH₃-CO]⁺ |
Note: The m/z values are calculated based on the exact masses of the elements.
By meticulously analyzing the MS/MS spectra of reaction mixtures, it is possible to identify and structurally characterize transient intermediates, byproducts, and degradation products, which is essential for optimizing reaction conditions and understanding reaction mechanisms.
X-ray Diffraction and Single Crystal Analysis of this compound Derivatives and Complexes
Table 3: Hypothetical Crystallographic Data for a Complex of this compound with a Transition Metal (e.g., RuCl₂(diamine))
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5° |
| Bond Length (Metal-N) | 2.1 - 2.2 Å |
| Bond Angle (N-Metal-N) | ~90° (for a cis-complex) |
Note: These values are hypothetical and based on similar reported structures of aromatic diamine complexes. nih.gov
The structural information obtained from SC-XRD is crucial for understanding the structure-property relationships of materials derived from "this compound", such as catalysts or functional polymers. mdpi.com
In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring and Catalysis
In-situ and operando spectroscopic techniques are vital for studying chemical reactions and catalytic processes in real-time, under actual reaction conditions. youtube.comyoutube.com These methods provide dynamic information about the concentration of reactants, intermediates, and products, as well as changes in the catalyst structure. youtube.comrsc.orgresearchgate.net
For reactions involving "this compound", such as polymerization or catalytic transformations, in-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly useful. mdpi.com By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the reaction progress can be monitored by observing the changes in the vibrational bands corresponding to specific functional groups. For example, the disappearance of the N-H stretching bands of the amine groups and the appearance of new bands would indicate the consumption of the diamine and the formation of a new product.
Operando Raman spectroscopy is another powerful technique, especially for studying heterogeneous catalysis. ornl.govrsc.orgresearchgate.netlehigh.edu It can provide information about the catalyst's active sites and how they interact with "this compound" during a catalytic cycle. The vibrational modes of the aromatic ring and the substituents would be sensitive to coordination with a catalyst surface or involvement in a chemical transformation.
Table 4: Key Vibrational Bands for In-Situ Monitoring of Reactions with this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (primary amine) | Stretching | 3300 - 3500 |
| N-H (secondary amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O (ether) | Stretching | 1000 - 1300 |
The kinetic data obtained from these in-situ and operando studies are invaluable for elucidating reaction mechanisms and optimizing process parameters for efficiency and selectivity.
Advanced Chromatographic-Spectroscopic Coupling for Complex Mixture Analysis
The analysis of complex mixtures containing "this compound", its isomers, and related reaction products often requires the high separation power of chromatography coupled with the specificity of spectroscopic detection. nih.govconsensus.app
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. nih.govbaua.de For the analysis of "this compound", derivatization might be necessary to improve its volatility and chromatographic behavior. The separated components are then identified by their mass spectra. Different isomers of aromatic amines can often be separated and identified using this method. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.gov This method is ideal for analyzing complex reaction mixtures directly, often without the need for derivatization. By using techniques like multiple reaction monitoring (MRM), specific compounds can be quantified with high precision even in complex matrices.
Table 5: Comparison of Chromatographic-Spectroscopic Techniques for the Analysis of this compound Mixtures
| Technique | Analytes | Sample Preparation | Information Obtained |
| GC-MS | Volatile & thermally stable compounds | Often requires derivatization | Separation of isomers, identification by mass spectra |
| LC-MS/MS | Wide range of compounds | Often minimal | High sensitivity and selectivity, quantification, structural information from fragmentation |
The combination of these advanced chromatographic and spectroscopic techniques provides a comprehensive toolkit for the qualitative and quantitative analysis of "this compound" and its related substances in various scientific and industrial contexts.
Applications of 4 Methoxy N1 Methylbenzene 1,3 Diamine in Materials Science and Engineering
Monomers for High-Performance Polymer Synthesis
The utility of aromatic diamines as monomers for creating high-performance polymers is well-established. mdpi.comscispace.comfaa.gov These polymers are sought after for their superior thermal stability and mechanical strength. mdpi.commdpi.com The investigation into the specific use of 4-Methoxy-N1-methylbenzene-1,3-diamine in these applications is outlined below.
Polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal and mechanical properties, making them suitable for demanding applications in aerospace and electronics. mdpi.comfaa.govmdpi.com The incorporation of various aromatic diamine monomers is a key strategy to tailor these properties.
Despite the theoretical potential of this compound to act as a monomer in polyimide and polyamide synthesis, a thorough search of published academic and patent literature did not yield any specific studies detailing its polymerization, nor were there any reports on the thermal and mechanical properties of the resulting polymers. Consequently, no data tables on properties such as glass transition temperature (Tg), thermal decomposition temperature (TGA), tensile strength, or modulus for polymers derived from this specific diamine can be provided.
Polyureas, polyurethanes, and epoxy resins are versatile thermosetting polymers. Aromatic diamines often serve as curing agents or chain extenders, critically influencing the cross-linking density and final properties of the material. researchgate.netcnrs.frmdpi.comgoogle.commdpi.com
However, there is no available research that documents the use of this compound as a curative or monomer in the synthesis of polyureas, polyurethanes, or epoxy resins. As a result, there are no research findings or data to present regarding the performance and characteristics of such materials.
Aromatic polyesters and polycarbonates are important engineering thermoplastics. While various diols and diacids are the primary monomers, functionalized diamines can sometimes be incorporated to modify properties.
A review of the current scientific literature indicates that the use of this compound in the synthesis of aromatic polyesters or polycarbonates has not been reported. There are no available studies on this topic to source data from.
Functional Dyes and Chromophores for Optoelectronic and Sensing Applications
The inherent aromatic structure and substituent groups of this compound suggest its potential as a precursor for functional dyes and chromophores. google.com Such molecules are of interest for applications in optoelectronics and chemical sensing.
The synthesis of novel dyes often involves the chemical modification of aromatic amines. The photophysical properties, such as absorption and emission spectra, are key parameters for their application.
While the parent compound, 4-methoxybenzene-1,3-diamine, is known as a dye intermediate, there are no specific research articles detailing the synthesis of novel dye systems directly from this compound. Furthermore, no photophysical characterization data, such as absorption maxima, emission wavelengths, or quantum yields for derivatives of this compound, have been published.
Fluorescent probes and chemical sensors often rely on chromophores that exhibit changes in their optical properties upon interaction with specific analytes or environmental changes.
No published studies were found that describe the integration of this compound or its direct derivatives into fluorescent probes or sensing platforms. Therefore, there are no detailed research findings to report in this area.
Based on an extensive review of publicly available scientific and patent literature, there is currently a notable absence of research specifically detailing the applications of this compound in the fields of high-performance polymers and functional dyes as outlined. While the fundamental structure of the compound suggests potential in these areas, its synthesis and characterization within these material science contexts have not been documented. Future research may explore the utility of this specific diamine, which would enable a more comprehensive understanding of its properties and potential applications.
Components in Advanced Composite Materials and Hybrid Structures
Aromatic diamines are fundamental building blocks for the polymer matrices in advanced composite materials. These composites, which consist of a polymer matrix reinforced with fibers (like carbon, glass, or aramid), are prized for their high strength-to-weight ratio and are used in aerospace, automotive, and sporting goods industries. The diamine, in conjunction with a diacid chloride or a dianhydride, undergoes polymerization to form high-performance aromatic polyamides (aramids) or polyimides. These polymers form the backbone of the composite's matrix, providing thermal stability, chemical resistance, and mechanical toughness.
The specific structure of this compound, with its methoxy (B1213986) and N-methyl substituents, could offer several advantages. The methoxy group can enhance the solubility of the resulting polymer, which is often a challenge in processing high-performance aromatic polymers. Improved solubility allows for easier processing and fabrication of composite parts. The N-methyl group on one of the amine functionalities would alter the reactivity compared to a primary amine and would also impact the final polymer structure, potentially leading to materials with modified flexibility or thermal properties.
In the context of hybrid structures, this diamine could be used to create organic-inorganic hybrid materials. For instance, it could be reacted with organosilanes or metal alkoxides through sol-gel processes. The amino groups provide reactive sites for covalent bonding with the inorganic network, while the aromatic core would contribute to the thermal and mechanical stability of the hybrid material. Such materials can exhibit a unique combination of properties, such as the flexibility and processability of a polymer with the hardness and stability of a ceramic.
While direct experimental data for this compound in these applications is not available, the table below outlines the expected impact of its structural features based on established principles of polymer chemistry.
| Structural Feature | Potential Impact on Composite/Hybrid Material Properties |
| Aromatic Backbone | High thermal stability, mechanical strength, and chemical resistance. |
| Amine Functional Groups | Reactive sites for polymerization and cross-linking; sites for bonding in hybrid materials. |
| Methoxy Group (-OCH3) | May improve polymer solubility and processability; can influence intermolecular interactions. |
| N-methyl Group (-NHCH3) | Modifies reactivity of the amine group; can alter polymer chain packing and flexibility. |
Self-Assembled Materials and Supramolecular Architectures Based on Diamine Interactions
The field of supramolecular chemistry involves the design and synthesis of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Aromatic diamines are valuable components in this field due to their ability to form directional hydrogen bonds through their N-H groups and to participate in π-π stacking interactions via their aromatic rings.
The molecule this compound possesses functionalities that could drive self-assembly into well-defined supramolecular architectures. The primary amine (-NH2) and the secondary amine (-NHCH3) groups are capable of acting as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The aromatic ring provides a platform for π-π stacking interactions.
The specific substitution pattern of this compound could lead to the formation of unique supramolecular motifs. The interplay between hydrogen bonding and π-π stacking, guided by the positions of the methoxy and methylamino groups, could direct the assembly of molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. These self-assembled structures are of interest for applications in areas such as crystal engineering, the development of porous materials for gas storage, and the creation of functional thin films.
The potential non-covalent interactions involving this compound that could lead to supramolecular architectures are summarized in the table below.
| Type of Interaction | Participating Functional Groups | Potential Supramolecular Outcome |
| Hydrogen Bonding | -NH2, -NHCH3 (donors); N, O (acceptors) | Formation of chains, sheets, or 3D networks. |
| π-π Stacking | Aromatic benzene (B151609) ring | Stabilization of layered or columnar structures. |
| Van der Waals Forces | Entire molecule | Overall packing efficiency and stability of the assembly. |
Coordination Chemistry and Catalytic Applications of 4 Methoxy N1 Methylbenzene 1,3 Diamine
Ligand Design and Synthesis of Metal-Binding Species from 4-Methoxy-N1-methylbenzene-1,3-diamine
The foundation of utilizing this compound in coordination chemistry lies in its derivatization to form multidentate ligands capable of binding to metal centers. The differential reactivity of the primary and secondary amino groups, along with the electronic influence of the methoxy (B1213986) group, allows for the strategic synthesis of a variety of ligand architectures.
A primary route to sophisticated metal-binding species is through the formation of Schiff base ligands. The condensation reaction between the primary amino group of this compound and various aldehydes or ketones yields imine-containing ligands. researchgate.netresearchgate.net The choice of the carbonyl compound can introduce additional donor atoms, such as oxygen or nitrogen, leading to polydentate ligands. For instance, reaction with salicylaldehyde (B1680747) or its derivatives would produce ligands with an {N,N,O} donor set. The general synthesis of such Schiff base ligands can be achieved under mild conditions, often with high yields. bibliomed.org
Furthermore, the secondary amine offers a site for further functionalization. Alkylation or arylation reactions can be employed to introduce sterically demanding or electronically tunable groups, which can influence the coordination geometry and reactivity of the resulting metal complexes. This modular approach allows for the fine-tuning of the ligand's properties to suit specific catalytic applications.
Table 1: Examples of Ligand Synthesis Strategies from this compound
| Ligand Type | Synthetic Approach | Potential Donor Atoms |
|---|---|---|
| Schiff Base | Condensation with an aldehyde/ketone researchgate.net | N, N', O (with hydroxyaldehydes) |
| Amide | Acylation of the primary amine | N, N', O |
| Polydentate Amine | Reductive amination with carbonyl compounds | N, N', N'' |
Synthesis and Characterization of Transition Metal Complexes with this compound Ligands
Ligands derived from this compound can coordinate with a wide array of transition metals to form stable complexes. The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. sciencepublishinggroup.comresearchgate.net The resulting metal complexes can exhibit various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, the denticity of the ligand, and the reaction conditions. researchgate.netnih.gov
The characterization of these novel complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal center, often evidenced by shifts in the vibrational frequencies of the C=N (imine) or N-H bonds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the ligand's structure in the complex. researchgate.net
Table 2: Typical Characterization Data for a Hypothetical [M(L)Cl₂] Complex (L = Schiff base of this compound)
| Technique | Observed Feature | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in ν(C=N) to lower frequency | Coordination of imine nitrogen to metal |
| UV-Vis Spectroscopy | d-d transitions in the visible region | Information on coordination geometry |
| Magnetic Susceptibility | Paramagnetic moment consistent with unpaired electrons | Determination of metal spin state |
| X-ray Crystallography | Defined coordination geometry (e.g., distorted tetrahedral) | Unambiguous structural elucidation researchgate.net |
Homogeneous Catalysis Utilizing this compound-Derived Ligands
Palladium complexes bearing ligands derived from diamines have shown significant promise in catalyzing C-C and C-X (where X is a heteroatom) coupling reactions, which are fundamental transformations in organic synthesis. vu.nl Ligands derived from this compound are expected to form highly active palladium catalysts for reactions such as the Suzuki-Miyaura and Heck couplings. cnr.itsci-hub.red The electronic properties imparted by the methoxy group and the N-methyl group can influence the catalytic activity and stability of the palladium center.
In a typical Suzuki-Miyaura coupling, a palladium complex of a this compound-derived ligand could catalyze the reaction between an aryl halide and an arylboronic acid to form a biaryl product. mdpi.comaidic.it The steric and electronic environment created by the ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Table 3: Hypothetical Catalytic Performance in a Suzuki-Miyaura Coupling
| Catalyst | Substrates | Solvent/Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| [Pd(L)Cl₂] | 4-Bromoanisole, Phenylboronic acid | Toluene (B28343)/K₂CO₃ | 100 | >95 |
| [Pd(L)Cl₂] | 4-Chlorotoluene, Phenylboronic acid | Dioxane/K₃PO₄ | 110 | 85 |
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The this compound scaffold provides an excellent platform for the development of new chiral ligands. By introducing a chiral moiety, either through the reaction with a chiral aldehyde or by modifying the secondary amine with a chiral group, it is possible to create ligands that can induce enantioselectivity in metal-catalyzed reactions. chemrxiv.orgresearchgate.net
These chiral ligands, when complexed to metals like rhodium, iridium, or palladium, have the potential to catalyze a range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and C-C bond-forming reactions, with high enantiomeric excess. researchgate.netnih.gov The precise stereochemical control exerted by the ligand is a result of the specific three-dimensional arrangement of the substituents around the metal center.
Heterogeneous Catalysis and Supported Catalytic Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To address this, metal complexes derived from this compound can be immobilized on solid supports to create heterogeneous catalysts. rsc.orgrsc.org This approach combines the advantages of homogeneous catalysis with the ease of separation and recyclability of heterogeneous systems.
Common solid supports include inorganic materials like silica, alumina, and zeolites, as well as organic polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com The ligand can be covalently attached to the support surface, or the pre-formed metal complex can be physically adsorbed or encapsulated within the pores of the support material. These supported catalysts can be employed in continuous flow reactors, offering a more sustainable and industrially viable catalytic process.
Organocatalytic Systems Incorporating the this compound Moiety
In addition to serving as ligands in metal-based catalysis, derivatives of this compound can function as organocatalysts. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site within the same molecule, are powerful tools in asymmetric synthesis. researchgate.net
The this compound framework is well-suited for the design of such catalysts. For example, the primary amine can be converted into a hydrogen-bond donor group, such as a thiourea (B124793) or squaramide, while the secondary amine can act as a basic site. mdpi.com These bifunctional organocatalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly efficient and stereoselective reactions, such as Michael additions and aldol (B89426) reactions. The modular synthesis of these catalysts allows for the systematic tuning of their steric and electronic properties to optimize their catalytic performance.
Advanced Analytical Methodologies for 4 Methoxy N1 Methylbenzene 1,3 Diamine in Research Contexts
Chromatographic Separation and Quantification in Complex Reaction Mixtures
Chromatography is the cornerstone for separating 4-Methoxy-N1-methylbenzene-1,3-diamine from starting materials, intermediates, byproducts, and solvents. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of aromatic amines, which are often non-volatile or thermally labile. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC is the most common approach.
Several column types can be employed for the separation of aromatic amines, including C18, Phenyl-Hexyl, and pentafluorophenylpropyl (PFPP) columns. nih.gov The selection of the column depends on the specific separation required and the other components in the mixture. Mobile phases typically consist of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govthermofisher.com To improve peak shape and retention for basic compounds like amines, the mobile phase is often acidified with agents such as formic acid, acetic acid, or pentafluoropropionic acid (PFPA). nih.govsciex.com
Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs ultraviolet light. For more complex matrices or when higher sensitivity and specificity are needed, HPLC can be coupled with mass spectrometry (LC-MS/MS), which provides structural information and allows for very low detection limits. sciex.comnih.gov In some cases, pre-column derivatization with a fluorescent tag can be performed to enable highly sensitive fluorescence detection. nih.govsigmaaldrich.com
Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or PFPP (e.g., 100 mm x 2.1 mm, 2.7 µm) nih.gov | Provides separation based on hydrophobicity. PFPP offers alternative selectivity for aromatic compounds. |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water nih.gov | Elutes compounds from the column at different times based on their affinity for the stationary phase. |
| Additive | 0.1% Formic Acid or Acetic Acid nih.govsciex.com | Improves peak shape for basic analytes by ensuring consistent protonation. |
| Flow Rate | 0.3 - 0.5 mL/min nih.govresearchgate.net | Controls the speed of the separation and analysis time. |
| Detection | UV-Vis or Tandem Mass Spectrometry (MS/MS) sciex.comoup.com | UV detection is a general-purpose method; MS/MS provides high selectivity and sensitivity. |
| Injection Volume | 5 - 20 µL sigmaaldrich.comresearchgate.net | The amount of sample introduced into the system for analysis. |
Gas Chromatography (GC) is another powerful separation technique, suitable for volatile and thermally stable compounds. thermofisher.com Due to the polarity and potential for hydrogen bonding of the amine groups, direct analysis of this compound by GC can result in poor peak shapes and column adsorption. thermofisher.comchromforum.org To overcome this, a derivatization step is often necessary prior to analysis. oup.comnih.gov This involves reacting the amine groups with a reagent, such as pentafluoropropionic anhydride (B1165640) (PFPA), to create a less polar and more volatile derivative that is more amenable to GC analysis. oup.comnih.gov
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of carrier gas is important, and while helium has traditionally been used, hydrogen and nitrogen are viable alternatives amid helium shortages. nih.gov Detection is most commonly performed using a mass spectrometer (GC-MS), which provides both quantification and structural confirmation of the analyte. nih.govnih.gov GC-MS offers high sensitivity, often reaching the femtomolar range with negative ion chemical ionization. nih.gov
For analyzing volatile impurities or related compounds in a reaction mixture, headspace analysis can be employed. chromforum.orgresearchgate.net This technique involves analyzing the vapor phase above the sample, which is particularly useful for detecting low-boiling-point substances without injecting the entire complex matrix.
Table 2: General GC-MS Parameters for Derivatized Aromatic Amine Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Derivatization | Reaction with Pentafluoropropionic Anhydride (PFPA) oup.com | Increases volatility and thermal stability while improving chromatographic behavior. |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Separates volatile compounds based on their boiling points and interactions with the stationary phase. |
| Carrier Gas | Helium, Hydrogen, or Nitrogen nih.gov | Transports the vaporized sample through the column. |
| Oven Program | Temperature ramp (e.g., 80°C to 240°C) oup.com | Controls the separation by systematically increasing the column temperature to elute compounds. |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) nih.gov | EI is a standard, robust method; NICI can provide enhanced sensitivity for specific derivatives. |
| Detection | Mass Spectrometry (MS) with Selected Ion Monitoring (SIM) nih.gov | Provides high selectivity and sensitivity by monitoring specific fragment ions of the target analyte. |
Electrochemical Sensing and Detection of this compound and its Derivatives
Electrochemical methods offer a rapid and highly sensitive alternative for the detection of electroactive species like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation of the analyte at an electrode surface. mdpi.com The presence of easily oxidizable amine groups and the electron-donating methoxy (B1213986) group on the aromatic ring makes this class of compounds well-suited for electrochemical analysis.
Electrochemical sensors are typically fabricated by modifying the surface of a base electrode (e.g., glassy carbon or screen-printed carbon) with materials that enhance catalytic activity and sensitivity, such as gold nanoparticles or metal oxides. mdpi.comresearchgate.netnih.gov When a potential is applied, the this compound in the sample undergoes oxidation, generating an electrical current that is proportional to its concentration. mdpi.com
Techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are commonly used. mdpi.com DPV is particularly favored for quantitative analysis due to its excellent sensitivity and ability to discriminate against background currents. These sensor-based approaches are advantageous for their simplicity, low cost, and potential for online monitoring of reaction progress. nih.gov
Spectrophotometric and Fluorometric Approaches for Trace Analysis
Spectrophotometric and fluorometric methods are valuable for the trace analysis of aromatic amines, leveraging their ability to absorb and/or emit light.
UV-Visible spectrophotometry can be used for quantification, based on the principle that the aromatic ring system of this compound absorbs light at specific wavelengths. While straightforward, this method can suffer from a lack of selectivity in complex mixtures where other components also absorb in the same spectral region.
Fluorometry, or fluorescence spectroscopy, offers significantly higher sensitivity and selectivity. optica.org Some aromatic amines exhibit native fluorescence, but a more common and robust approach involves derivatization with a fluorogenic reagent. nih.govoptica.org Reagents like fluorescamine (B152294) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form highly fluorescent products. sigmaaldrich.comoptica.org This "turn-on" fluorescence response allows for the detection of the target analyte at very low concentrations with minimal interference. rsc.orgnih.gov The choice of reagent can influence the excitation and emission wavelengths, allowing the analysis to be tailored to avoid matrix interference.
Development of Robust Sample Preparation Protocols for Diverse Research Matrices
Effective sample preparation is a critical prerequisite for accurate and reliable analysis, as it serves to isolate this compound from interfering matrix components and concentrate it to a level suitable for detection. The choice of protocol is highly dependent on the nature of the sample matrix (e.g., reaction quench solution, biological fluid, environmental sample).
Liquid-Liquid Extraction (LLE) is a classic method where the analyte is partitioned between two immiscible liquids. nih.govnih.gov By adjusting the pH of the aqueous phase to be basic, aromatic amines can be deprotonated to their neutral form, increasing their solubility in an organic solvent like diethyl ether or methyl-tert-butyl ether. nih.govnih.gov
Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE that uses a solid sorbent packed into a cartridge to retain the analyte. researchgate.net For aromatic amines, cation-exchange SPE cartridges are particularly effective. researchgate.netnih.govunizar.es At an acidic pH, the amine groups are protonated (positively charged) and bind strongly to the negatively charged sorbent. Interfering neutral or acidic components can be washed away, after which the purified analyte is eluted with a basic solvent. This technique provides high recovery and clean extracts. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, offering rapid extraction with minimal solvent consumption. nih.gov
Table 3: Comparison of Sample Preparation Techniques for Aromatic Amines
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. nih.gov | Simple, widely applicable. | Can be labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. researchgate.net | High selectivity and recovery, reduced solvent use, amenable to automation. researchgate.net | Higher cost per sample, requires method development. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A disperser solvent aids the dispersion of an extraction solvent into the aqueous sample. nih.gov | Very low solvent consumption, rapid, high enrichment factor. | Can be sensitive to experimental parameters. |
Environmental Chemistry and Transformation Pathways of 4 Methoxy N1 Methylbenzene 1,3 Diamine
Biotic Transformation and Biodegradation Studies (Excluding Ecotoxicity Assessments)
Biotic transformation, driven by microorganisms and their enzymes, is a primary mechanism for the removal of many organic pollutants from the environment.
The biodegradation of aromatic amines by bacteria often proceeds through the formation of catechol intermediates, which are then subject to ring cleavage. nih.gov For 4-Methoxy-N1-methylbenzene-1,3-diamine, microorganisms would likely first demethylate the methoxy (B1213986) group, a process observed in the metabolism of other methoxylated aromatic compounds by certain archaea and bacteria. nih.gov Following demethylation, the resulting aromatic diamine could be further degraded.
The N-methyl group can also be a target for microbial metabolism. The metabolism of methylated amines is a known process in marine ecosystems, contributing to carbon and nitrogen cycling. nih.govmdpi.com The specific biotransformation products of this compound would depend on the specific microbial communities and environmental conditions.
Table 1: Potential Microbial Transformation Steps for this compound
| Transformation Step | Potential Intermediate/Product | General Microbial Process |
| O-Demethylation | N1-methylbenzene-1,3-diamine-4-ol | Metabolism of methoxylated aromatics nih.gov |
| N-Demethylation | 4-Methoxybenzene-1,3-diamine | Metabolism of N-methylated compounds nih.govmdpi.com |
| Oxidative Deamination | Corresponding ketone or aldehyde | Aromatic amine degradation nih.gov |
| Ring Hydroxylation | Hydroxylated derivatives | Aromatic compound metabolism nih.gov |
| Ring Cleavage | Aliphatic acids | Catechol pathway nih.gov |
This table is illustrative and based on known pathways for similar compounds, not on direct experimental data for this compound.
Specific enzymes are responsible for the biotransformation of aromatic amines. Cytochrome P450 monooxygenases are often involved in the initial oxidation of the aromatic ring or the exocyclic amino group. nih.gov N-acetyltransferases can also play a role in the metabolism of aromatic amines, though their activity can sometimes lead to the formation of more persistent or toxic products. nih.gov
Enzymes involved in the metabolism of methylated compounds, such as methyltransferases, could also be relevant for the degradation of this compound. acs.org The degradation of the methoxy group is likely initiated by O-demethylating enzymes. nih.gov
Environmental Fate and Transport Modeling in Environmental Compartments
Environmental fate and transport models are used to predict the distribution of chemicals in the environment. hereon.de The behavior of this compound would be influenced by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Aromatic amines generally exhibit moderate to high water solubility, suggesting they are likely to be found predominantly in the aqueous phase if released into the environment. nih.govacs.org
The presence of amino and methoxy groups will influence the compound's polarity and potential for adsorption to soil and sediment. The rate of transformation of substituted anilines in soil has been shown to be affected by the nature of the substituents. researchgate.netacs.org Modeling the fate of this compound would require input data on its specific properties, which are not currently available in the literature. The transport of similar substituted anilines has been studied, and such models could be adapted if the necessary input parameters for this compound were determined. acs.org
Advanced Oxidation Processes (AOPs) for Environmental Remediation of this compound
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water and wastewater. researchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), which possesses a high oxidation potential capable of degrading a wide range of recalcitrant organic compounds. nih.govresearchgate.net For aromatic amines like this compound, AOPs are considered a highly promising remediation technology. nih.govnih.gov The degradation of the target compound through AOPs would likely proceed via attack on the electron-rich aromatic ring and oxidation of the amino and N-methylamino groups. This can lead to the formation of various intermediates and ultimately, mineralization to carbon dioxide, water, and inorganic ions. researchgate.net
Several types of AOPs have been effectively used for the degradation of structurally related compounds such as anilines and phenylenediamines. These include Fenton and photo-Fenton processes, ozonation, and heterogeneous photocatalysis.
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) under acidic conditions to produce hydroxyl radicals. neptjournal.com The photo-Fenton process enhances this reaction by using UV light to photochemically reduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. mdpi.com
Research on compounds analogous to this compound demonstrates the efficacy of these methods. For instance, a study on the degradation of m-phenylenediamine (B132917) using a Fered-Fenton process (an electrochemical variant) achieved 100% degradation within 60 minutes under optimal conditions. nih.gov Similarly, the photo-Fenton process has been shown to effectively degrade p-phenylenediamine (B122844) (PPD). researchgate.net Under optimal conditions of pH 3.5, 50 mg/L H₂O₂, and 3 mg/L Fe²⁺, an initial PPD concentration of 10 mg/L was reduced by 71.20% within 3 hours. researchgate.net
Interactive Data Table: Fenton and Photo-Fenton Degradation of Phenylenediamines
| Compound | AOP Type | Initial Conc. (mg/L) | Fe²⁺ (mM) | H₂O₂ (mM) | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| m-phenylenediamine | Fered-Fenton | ~1081 (10 mM) | 0.268 | 43.6 | 3.2 | 60 | 100 | nih.gov |
| p-phenylenediamine | Photo-Fenton | 10 | ~0.054 (3 mg/L) | ~1.47 (50 mg/L) | 3.5 | 180 | 71.20 | researchgate.net |
| p-phenylenediamine | Fenton | 20 | ~0.02 | ~0.334 | 3.5 | 180 | 65.10 | researchgate.net |
| p-phenylenediamine | Fenton | 50 | ~0.05 | ~0.835 | 3.5 | 180 | 54.26 | researchgate.net |
Ozonation
Ozonation is another powerful AOP that can degrade aromatic amines. Ozone (O₃) can react with organic compounds either directly as a molecule or indirectly through the formation of hydroxyl radicals, particularly at alkaline pH. researchgate.netnih.gov The high reactivity of ozone with aniline (B41778) and its derivatives has been well-documented. niscpr.res.in Studies on aniline degradation have shown that ozonation can achieve high removal efficiencies. For example, with an ozone dosage of 22 mg/L at neutral pH, aniline removal reached 93.57% after two hours, although the corresponding Chemical Oxygen Demand (COD) removal was lower (31.03%), indicating the formation of intermediate products. researchgate.net The efficiency of ozonation can be further enhanced by using catalysts. A study on aniline removal using a Mn-Ce-Ox/γ-Al₂O₃ catalyst showed a 15.0% higher removal efficiency compared to ozonation alone. nih.gov
Interactive Data Table: Ozonation of Aniline
| Compound | Process | Initial Conc. (mg/L) | Ozone Dosage (mg/L) | pH | Reaction Time (min) | Removal Efficiency (%) | Reference |
| Aniline | Ozonation | 100 | 22 | 7.0 | 120 | 93.57 | researchgate.net |
| Aniline | Catalytic Ozonation | - | - | - | - | 15.0% higher than ozonation alone | nih.gov |
Heterogeneous Photocatalysis
Heterogeneous photocatalysis, typically using a semiconductor like titanium dioxide (TiO₂), is an effective AOP for mineralizing a wide range of organic pollutants. researchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. The degradation kinetics of aniline using a TiO₂ photocatalyst have been shown to follow the Langmuir-Hinshelwood model. researchgate.net The efficiency of photocatalytic degradation can be significantly improved by applying an external potential bias. researchgate.net Studies on the photocatalytic degradation of aniline and chloroanilines have demonstrated complete removal after 300 minutes of irradiation in the presence of halloysite-TiO₂ and halloysite-Fe₂O₃ nanocomposites. mdpi.com
Interactive Data Table: Photocatalytic Degradation of Aniline Derivatives
| Compound | Photocatalyst | Light Source | Reaction Time (min) | Degradation Outcome | Reference |
| Aniline | TiO₂ immobilized on porous nickel | UV (365 nm) | - | Effective degradation, follows Langmuir-Hinshelwood kinetics | researchgate.net |
| Aniline | Halloysite-TiO₂ / Halloysite-Fe₂O₃ | - | 300 | Complete degradation | mdpi.com |
| 2-chloroaniline | Halloysite-TiO₂ / Halloysite-Fe₂O₃ | - | 300 | Complete degradation | mdpi.com |
| 2,6-dichloroaniline | Halloysite-TiO₂ / Halloysite-Fe₂O₃ | - | 300 | Complete degradation | mdpi.com |
Future Research Directions, Challenges, and Emerging Perspectives
Design and Synthesis of Next-Generation Functional Analogues of 4-Methoxy-N1-methylbenzene-1,3-diamine
The development of next-generation functional analogues of this compound is a critical research frontier. The goal is to synthesize new molecules with tailored properties for specific applications by strategically modifying the core structure. Research in this area is likely to focus on several key strategies:
Introduction of Bulky or Flexible Side Groups: To improve the processability and solubility of polymers derived from aromatic diamines, researchers have explored the introduction of bulky or flexible side groups. researchgate.net This approach can disrupt the rigid polymer backbone, making the resulting materials more amenable to industrial processing techniques. researchgate.net
Incorporation of Fluorine-Containing Moieties: The synthesis of fluorinated aromatic diamines is an active area of research. researchgate.net The introduction of fluorine atoms can impart a range of desirable properties, including reduced dielectric constant, low water absorption, enhanced optical clarity, and improved gas permeability and selectivity. researchgate.net
Synthesis of Orthogonally Protected Diamines: The development of strategies to create orthogonally protected diamines is essential for their use as versatile building blocks in complex organic synthesis. acs.org This allows for the selective reaction of one amino group while the other remains protected, enabling the construction of precisely defined molecular architectures. acs.org
The following table outlines potential next-generation analogues and their target properties:
| Analogue Structure/Modification | Target Property Enhancement | Potential Application Area |
| Introduction of long alkyl chains | Increased solubility and processability | High-performance polymers, soluble polyimides |
| Incorporation of trifluoromethyl (-CF3) groups | Lower dielectric constant, increased thermal stability | Microelectronics, aerospace materials |
| Addition of hydroxyl (-OH) or carboxyl (-COOH) groups | Improved adhesion, potential for post-polymerization modification | Adhesives, functional coatings |
| Replacement of methoxy (B1213986) group with other alkoxy groups | Fine-tuning of electronic properties and reactivity | Organic electronics, dye synthesis |
Integration of Artificial Intelligence and Machine Learning in Materials Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of materials science, offering powerful tools to accelerate the discovery and development of new materials. nih.govcas.cn For aromatic diamines like this compound, AI and ML can be applied in several key areas:
Predictive Modeling of Material Properties: Machine learning models can be trained on existing data to predict the properties of novel, unsynthesized compounds. cas.cn This can significantly reduce the number of time-consuming and resource-intensive experiments required to identify promising candidates.
Computer-Aided Synthesis Planning (CASP): AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules. nih.govmdpi.com These systems can analyze vast reaction databases to suggest optimal reaction conditions and predict potential side products. mdpi.comresearchgate.net
Automated Synthesis and High-Throughput Screening: The integration of AI with robotic platforms enables the automated synthesis and testing of large libraries of compounds. cas.cn This high-throughput approach can dramatically accelerate the design-make-test-analyze cycle in materials discovery. digitellinc.com
Generative Models for Novel Compound Design: Advanced AI techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design entirely new molecules with desired properties. mdpi.com
Challenges in this area include the need for large, high-quality datasets for training ML models and the integration of multidisciplinary data. cas.cn
Exploration of Novel Application Areas in Advanced Chemical Technologies
While aromatic diamines have established applications, ongoing research seeks to unlock their potential in new and advanced technological domains. For this compound and its analogues, promising areas of exploration include:
Advanced Polymer Systems: The development of novel polymers with unique properties remains a primary focus. This includes the synthesis of non-isocyanate-based polyurethanes (NIPU) as a more environmentally friendly alternative to traditional polyurethanes. indianchemicalnews.com
Materials for Gas Separation and Storage: The tailored porosity and chemical functionality of polymers derived from aromatic diamines make them promising candidates for gas separation membranes and materials for gas storage.
Organic Light-Emitting Diodes (OLEDs): The aromatic and electron-donating nature of these compounds suggests their potential use as building blocks for hole-transporting materials or hosts in OLEDs.
Catalysis: Modified aromatic diamines can serve as ligands for metal catalysts, enabling new catalytic transformations with high selectivity and efficiency.
Addressing Sustainability Challenges in the Synthesis and Application of Aromatic Diamines
The chemical industry is increasingly focused on sustainability, and the production and use of aromatic amines are no exception. researchgate.net Key challenges and research directions in this area include:
Development of Greener Synthetic Routes: Research is focused on developing synthetic methods that use less hazardous reagents, reduce waste generation, and operate under milder reaction conditions. This includes the exploration of biocatalysis and flow chemistry.
Use of Renewable Feedstocks: A major goal is to replace fossil fuel-based starting materials with renewable alternatives. indianchemicalnews.com Lignin, an abundant aromatic biopolymer, is a promising renewable source for the production of aromatic chemicals. indianchemicalnews.com
Circular Economy Approaches: The integration of carbon capture, utilization, and storage (CCUS) technologies into polymer production offers a pathway to a more circular carbon economy. indianchemicalnews.com This involves using captured CO2 as a C1 feedstock for chemical synthesis. acs.org
Biodegradability and Recyclability: Designing polymers that are either biodegradable or readily recyclable is a critical aspect of sustainable materials science. This involves incorporating cleavable linkages into the polymer backbone or developing efficient depolymerization processes.
The following table summarizes key sustainability challenges and potential research solutions:
| Sustainability Challenge | Potential Research Solution | Expected Outcome |
| Reliance on petrochemical feedstocks | Utilization of biomass-derived platform chemicals (e.g., from lignin) indianchemicalnews.com | Reduced carbon footprint, development of bio-based polymers |
| Use of hazardous reagents and solvents | Development of catalytic processes, use of greener solvents | Safer and more environmentally benign synthesis |
| Generation of chemical waste | Implementation of atom-economical reactions and continuous flow processes | Minimized waste, improved resource efficiency |
| End-of-life of polymer products | Design for recyclability and biodegradability | Reduced plastic pollution, circular material flows |
Interdisciplinary Research Frontiers Involving this compound
The future of research on this compound and related compounds will be heavily reliant on interdisciplinary collaboration. Key frontiers include:
Chemistry and Materials Science: The close collaboration between synthetic chemists and materials scientists is essential for designing and creating new materials with tailored properties.
Chemistry and Biology: The exploration of the biological activity of novel diamine derivatives could lead to new applications in pharmaceuticals and agrochemicals. acs.org
Chemistry and Computer Science: The integration of computational modeling, AI, and data science with experimental chemistry is crucial for accelerating the pace of discovery. nih.govresearchgate.net
Chemistry and Environmental Science: A holistic understanding of the environmental fate and impact of these compounds is necessary to ensure their sustainable development and application. researchgate.net
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its analogues to address some of the most pressing scientific and technological challenges of our time.
Conclusion
Synthesis of Key Findings and Research Contributions on 4-Methoxy-N1-methylbenzene-1,3-diamine
Direct research on this compound is exceptionally scarce in publicly available scientific literature. Consequently, a definitive summary of its specific research contributions is not possible. However, by examining its parent compound, 4-methoxy-1,3-benzenediamine (2,4-diaminoanisole), we can infer its potential characteristics and role in chemical synthesis.
The primary synthesis route for 2,4-diaminoanisole (B165692) involves the reduction of 2,4-dinitroanisole (B92663). drugfuture.com A plausible pathway to obtain this compound would be through the selective N-monomethylation of 2,4-diaminoanisole. Modern catalytic methods, such as those employing ruthenium or copper hydride complexes with methanol (B129727) or formaldehyde (B43269) as the methyl source, have shown high efficiency and selectivity for the N-methylation of various aromatic amines. acs.orgnih.gov These advanced catalytic systems could potentially be adapted for the synthesis of the target compound.
The properties of this compound are expected to be analogous to those of its parent diamine, which is a solid at room temperature and soluble in water and ethanol. drugfuture.comchemicalbook.com The introduction of a methyl group would slightly increase its molecular weight and likely influence its melting point, boiling point, and solubility.
The most significant research contribution related to the parent compound, 2,4-diaminoanisole, is its historical use as a component in permanent hair and fur dyes. chemicalbook.comwho.int However, extensive toxicological studies have demonstrated its mutagenic and carcinogenic properties, leading to its classification as a potential human carcinogen and its subsequent withdrawal from cosmetic products in many regions. who.intnj.govchemicalbook.com This critical finding underscores the importance of rigorous safety assessments for all aromatic amines.
Broader Impact and Future Trajectory of Research in Aromatic Diamine Chemistry
Aromatic diamines are foundational building blocks in the chemical industry, with their impact spanning from high-performance polymers to life-saving pharmaceuticals. The study of compounds like m-phenylenediamine (B132917) and its derivatives has been instrumental in the development of aramid fibers, epoxy resins, and polyurea elastomers. amino-chem.comwikipedia.org
The future of research in aromatic diamine chemistry is being shaped by several key trends:
Development of Safer Alternatives: A primary focus is the design and synthesis of new aromatic diamines with reduced toxicity and improved safety profiles, particularly for applications in consumer products like hair dyes. news-medical.net This involves understanding the structure-toxicity relationships to create molecules that are less likely to cause sensitization or have carcinogenic effects.
Sustainable Synthesis Methods: There is a growing emphasis on developing greener and more efficient catalytic processes for the synthesis of aromatic amines and their derivatives. This includes the use of earth-abundant metal catalysts and renewable feedstocks. nih.govresearchgate.net
Advanced Materials: Research continues to explore the use of novel aromatic diamines in the creation of advanced materials with tailored properties. This includes the development of new polymers with enhanced thermal stability, mechanical strength, and optical properties for applications in aerospace, electronics, and composites. mdpi.com
Pharmaceutical and Biological Applications: Aromatic amines are key scaffolds in many biologically active molecules. Future research will likely focus on the synthesis of novel diamine derivatives as potential drug candidates and probes for biological systems.
Data Tables
Table 1: Physicochemical Properties of 4-Methoxy-1,3-benzenediamine (2,4-Diaminoanisole)
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O | drugfuture.comnist.gov |
| Molecular Weight | 138.17 g/mol | drugfuture.comnist.gov |
| Appearance | Colorless needles, darkens on exposure to light | drugfuture.comnih.gov |
| Melting Point | 67-68 °C | drugfuture.com |
| Solubility | Soluble in water and ethanol | drugfuture.comchemicalbook.com |
| CAS Number | 615-05-4 | nist.gov |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Methoxy-N1-methylbenzene-1,3-diamine, and how do reaction conditions influence yield and purity?
- Synthesis typically involves catalytic methylation of 4-methoxy-1,3-benzenediamine using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) . Solvent choice (polar aprotic vs. protic) significantly impacts reaction kinetics .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Combine ¹H/¹³C NMR to confirm methoxy (-OCH₃) and methylamine (-NHCH₃) substituents. Key NMR signals: methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.2–6.8 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₂N₂O: 152.0954 g/mol). Cross-reference with NIST spectral databases to resolve ambiguities .
Q. What solvent systems are optimal for studying the solubility and stability of this compound in experimental settings?
- Solubility is highest in polar aprotic solvents (DMF, DMSO) but moderate in ethanol/water mixtures. Stability tests under varying pH (2–12) and temperatures (4–40°C) show degradation above pH 10 due to deprotonation of the amine groups. Use UV-Vis spectroscopy to monitor degradation kinetics .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Follow OSHA and EU hazard guidelines: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation (use fume hoods) and skin contact. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers away from light .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in complex reaction environments?
- Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect activates the aromatic ring at the ortho/para positions. COMSOL Multiphysics simulations model diffusion rates in multi-phase systems . Validate predictions with experimental kinetic data .
Q. What experimental design strategies resolve contradictions in reported solubility data for this compound across literature sources?
- Employ factorial design to isolate variables (temperature, solvent polarity, pH). For example, a 2³ factorial design tests interactions between ethanol/water ratios (30–70%), temperature (25–50°C), and agitation rates. Use ANOVA to identify statistically significant factors .
Q. How can researchers optimize the compound’s application in multi-step syntheses (e.g., polymer precursors or pharmaceutical intermediates) while minimizing side reactions?
- Use reaction telescoping by coupling methylation and protection/deprotection steps in one pot. Add scavengers (e.g., molecular sieves) to sequester byproducts like HI. Monitor intermediates via inline FTIR or HPLC-MS .
Q. What methodologies address discrepancies in biological activity data for derivatives of this compound across cell-based assays?
- Perform dose-response curves with standardized cell lines (e.g., HEK293 or HeLa) and controls for membrane permeability. Use LC-MS to quantify intracellular metabolite levels. Cross-validate with molecular docking studies to correlate activity with binding affinity .
Q. How can in silico toxicity prediction tools (e.g., ADMET predictors) guide the design of safer analogues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
